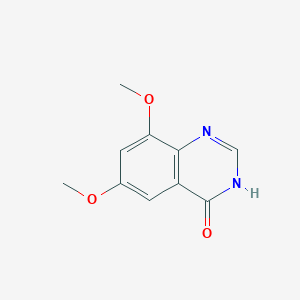![molecular formula C23H19ClN4O2S B12000718 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the triazole derivative and benzaldehyde derivatives.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and 3-(benzyloxy)-4-methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. The triazole ring is known for its bioactivity, and modifications can enhance its therapeutic properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The benzylidene and chlorophenyl groups enhance its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential bioactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
特性
分子式 |
C23H19ClN4O2S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19ClN4O2S/c1-29-20-12-7-17(13-21(20)30-15-16-5-3-2-4-6-16)14-25-28-22(26-27-23(28)31)18-8-10-19(24)11-9-18/h2-14H,15H2,1H3,(H,27,31)/b25-14+ |
InChIキー |
ZVFOCQHJJLUZRF-AFUMVMLFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
正規SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)

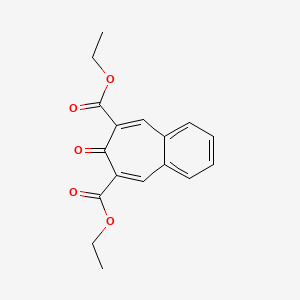
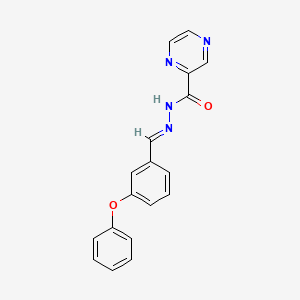
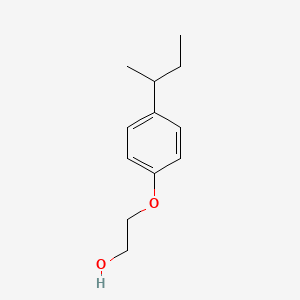

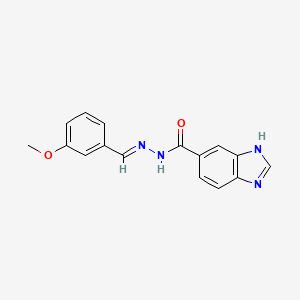
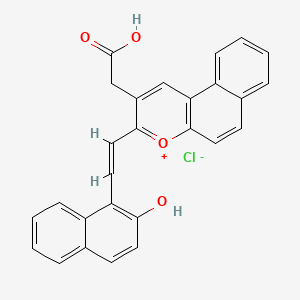

![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)
